molecular formula C21H26N6O5 B2824921 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 872628-08-5

8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No. B2824921
CAS RN: 872628-08-5
M. Wt: 442.476
InChI Key: JYDKLQGCTURWBE-UHFFFAOYSA-N
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Description

8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C21H26N6O5 and its molecular weight is 442.476. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential

One study investigated new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, revealing their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are important targets for antidepressant and anxiolytic drugs. Some derivatives demonstrated anxiolytic and antidepressant-like effects in animal models, highlighting the compound's potential for psychotropic medication development (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Another research focused on the molecular structure of similar compounds, specifically 8-benzylamino derivatives, providing insights into their geometric configuration and potential interactions with biological molecules. This analysis aids in understanding the structural basis for the compound's pharmacological activities (Karczmarzyk et al., 1995).

Antitumor and Vasorelaxing Effects

Research into purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, which share a core structural motif with the compound , examined their synthesis, antitumor activity, and vascular relaxing effects. Although the specific compound was not directly studied, the findings contribute to the broader understanding of purine derivatives' therapeutic potential (Ueda et al., 1987).

Antidepressant and Anxiolytic Activities

Further studies on novel derivatives indicated their potential for treating depression and anxiety, with some compounds showing significant activity in standard behavioral tests. This research underscores the therapeutic possibilities of furan-piperazine-purine derivatives in psychotropic drug development (Kumar et al., 2017).

Antihistaminic Activity

An investigation into theophylline or theobromine derivatives with piperazine substituents explored their antihistaminic activity. Some compounds exhibited strong inhibition of histamine-induced bronchospasm, suggesting potential applications in treating allergic reactions (Pascal et al., 1985).

properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-13(14(2)28)27-16(22-18-17(27)20(30)24(4)21(31)23(18)3)12-25-7-9-26(10-8-25)19(29)15-6-5-11-32-15/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKLQGCTURWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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